Benzyl diallylcarbamate
CAS No.: 25070-76-2
Cat. No.: VC20448449
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25070-76-2 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | benzyl N,N-bis(prop-2-enyl)carbamate |
| Standard InChI | InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
| Standard InChI Key | SUXWDNPUFNAZOD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN(CC=C)C(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties of Benzyl Diallylcarbamate
Benzyl diallylcarbamate belongs to the class of N-substituted carbamates, featuring a benzyloxycarbonyl group attached to a diallylamine backbone. The allyl groups confer reactivity toward transition metal-catalyzed hydrogenation and cross-coupling reactions, while the carbamate moiety enhances stability during synthetic procedures. The compound’s molecular formula is , with a molecular weight of 231.29 g/mol.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of benzyl diallylcarbamate. The NMR spectrum (400 MHz, CDCl) exhibits signals at δ 7.29–7.36 ppm (5H, aromatic protons), 5.77 ppm (2H, NH), 5.15 ppm (2H, OCHPh), and 5.13 ppm (4H, allylic CH) . The NMR spectrum (125 MHz, CDCl) shows carbonyl resonance at δ 160.0 ppm, aromatic carbons between δ 136.7–127.7 ppm, and allylic carbons at δ 117.1–116.7 ppm . Rotameric effects due to restricted rotation around the carbamate bond result in split signals for the diallyl groups .
Synthesis and Optimization
Classical Carbamate Formation
Benzyl diallylcarbamate is synthesized via reaction of diallylamine with benzyl chloroformate under mild conditions. A representative procedure involves:
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Reagents: Diallylamine (486 mg, 5.00 mmol), benzyl chloroformate (869 mg, 5.09 mmol), THF (5 mL), NaCO solution .
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Procedure: Addition of benzyl chloroformate to diallylamine in THF at 0°C, followed by gradual warming to room temperature and 24-hour stirring. Post-reaction workup includes extraction with ethyl acetate, washing with NHCl and brine, and purification via silica gel chromatography (hexane/EtOAc 15:1) .
Table 1: Synthesis Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 24 hours | |
| Purification | Hexane/EtOAc (15:1) | |
| Yield | 61% |
Alternative Routes
The use of N-(benzyloxycarbonyloxy)succinimide as an activating reagent offers improved yields (95%) under similar conditions . This method avoids the need for low temperatures and reduces byproduct formation.
Hydrogenation Catalysis
Chemoselective Hydrogenation
Benzyl diallylcarbamate undergoes selective hydrogenation of allyl groups to propyl chains using Pd/C-diphenylsulfide (Pd/C[PhS]) catalysts. Key findings include:
Table 2: Hydrogenation Performance
Mechanistic Insights
The Pd/C[PhS] catalyst suppresses undesired deprotection of the Cbz group, enabling exclusive reduction of the allyl moieties. Density functional theory (DFT) studies suggest that the diphenylsulfide ligand modulates palladium’s electronic environment, enhancing selectivity .
Applications in Polymer Science
Benzyl diallylcarbamate derivatives serve as monomers for synthesizing polycarbamates with tunable thermal properties. Hydrogenation of pendant allyl groups in polymers derived from this monomer increases crystallinity, as evidenced by differential scanning calorimetry (DSC) showing elevated melting temperatures () .
Comparative Analysis with Analogues
Benzyl diallylcarbamate demonstrates superior hydrogenation reactivity compared to monoallyl or aryl-substituted carbamates. For example, benzyl allyl(phenyl)carbamate requires higher catalyst loadings (15 wt%) and prolonged reaction times (24 hours) for complete reduction .
Future Directions
Ongoing research explores asymmetric hydrogenation using chiral palladium catalysts and applications in biodegradable polymers. The development of continuous-flow hydrogenation systems could enhance scalability for industrial production.
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